2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: To form the pyrido[1,2-a]pyrimidin-4-one core.
Substitution reactions: Introducing methoxy and methyl groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including:
Batch or continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the pyrimidinone core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use as catalysts in organic reactions.
Biology
Enzyme inhibitors: Potential inhibitors of specific enzymes involved in disease pathways.
Receptor modulators: Interaction with biological receptors for therapeutic effects.
Medicine
Drug development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostics: Potential use in diagnostic assays or imaging.
Industry
Material science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals or pesticides.
Mechanism of Action
The mechanism of action of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Altering the function of cell surface or intracellular receptors.
Signal transduction pathways: Affecting cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-4-ones: Other compounds in this class with similar core structures.
Substituted anilines: Compounds with similar aromatic substitution patterns.
Methoxy-substituted compounds: Molecules with methoxy groups on aromatic rings.
Uniqueness
The uniqueness of 2(4-MEO-PHENYLAMINO)3-((4-MEO-PHENYLIMINO)-ME)-7-ME-PYRIDO(1,2-A)PYRIMIDIN-4-ONE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-3-[(4-methoxyphenyl)iminomethyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O3/c1-16-4-13-22-27-23(26-18-7-11-20(31-3)12-8-18)21(24(29)28(22)15-16)14-25-17-5-9-19(30-2)10-6-17/h4-15,26H,1-3H3 |
InChI Key |
KFRDUIKMODITHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.